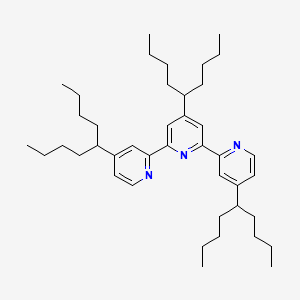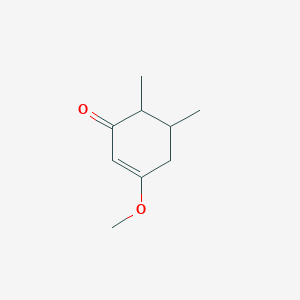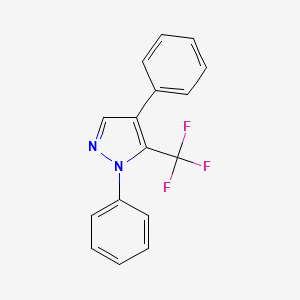![molecular formula C14H10Br2FNO2 B12580083 Benzamide, 3,5-dibromo-N-[(4-fluorophenyl)methyl]-2-hydroxy- CAS No. 610320-76-8](/img/structure/B12580083.png)
Benzamide, 3,5-dibromo-N-[(4-fluorophenyl)methyl]-2-hydroxy-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzamide, 3,5-dibromo-N-[(4-fluorophenyl)methyl]-2-hydroxy- is an organic compound that belongs to the class of benzanilides. These compounds are characterized by the presence of a benzene ring attached to an anilide group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The reaction conditions often require the use of brominating agents such as bromine or N-bromosuccinimide (NBS) in the presence of a catalyst or under UV light to facilitate the bromination process .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale bromination reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
Benzamide, 3,5-dibromo-N-[(4-fluorophenyl)methyl]-2-hydroxy- can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The bromine atoms can be reduced to hydrogen atoms.
Substitution: The bromine atoms can be substituted with other functional groups such as alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH₃) or sodium ethoxide (NaOEt).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield a ketone, while reduction of the bromine atoms can produce a fully hydrogenated benzamide derivative .
Applications De Recherche Scientifique
Benzamide, 3,5-dibromo-N-[(4-fluorophenyl)methyl]-2-hydroxy- has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of Benzamide, 3,5-dibromo-N-[(4-fluorophenyl)methyl]-2-hydroxy- involves its interaction with specific molecular targets and pathways. The bromine and fluorine substitutions can enhance its binding affinity to certain enzymes or receptors, thereby modulating their activity. The hydroxyl group can also participate in hydrogen bonding, further influencing its biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzamide, N-(4-fluorophenyl)-3-bromo-: Similar structure but with fewer bromine atoms.
Benzamide, 3,5-dichloro-4-fluoro-N-[(4-fluorophenyl)methyl]-: Contains chlorine instead of bromine atoms.
Benzamide, 3,5-dibromo-N-[(2,4-difluorophenyl)methyl]-4-methyl-: Additional methyl group and different fluorine substitution pattern
Uniqueness
The unique combination of bromine and fluorine substitutions in Benzamide, 3,5-dibromo-N-[(4-fluorophenyl)methyl]-2-hydroxy- imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .
Propriétés
Numéro CAS |
610320-76-8 |
|---|---|
Formule moléculaire |
C14H10Br2FNO2 |
Poids moléculaire |
403.04 g/mol |
Nom IUPAC |
3,5-dibromo-N-[(4-fluorophenyl)methyl]-2-hydroxybenzamide |
InChI |
InChI=1S/C14H10Br2FNO2/c15-9-5-11(13(19)12(16)6-9)14(20)18-7-8-1-3-10(17)4-2-8/h1-6,19H,7H2,(H,18,20) |
Clé InChI |
SFGXLGISNVVFKU-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1CNC(=O)C2=C(C(=CC(=C2)Br)Br)O)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methanone, [2-(2-methyl-1,3-dioxolan-2-yl)-5-thiazolyl]phenyl-](/img/structure/B12580005.png)


![Lithium bicyclo[6.1.0]nona-1(8),2,4,6-tetraen-9-ide](/img/structure/B12580027.png)

![1,1',1'',1'''-{1,2-Phenylenebis[(ethene-2,1-diyl)-2,1-phenyleneethene-2,1,1-triyl]}tetrabenzene](/img/structure/B12580032.png)
![5H-Thiopyrano[4,3-e][1,3]benzothiazole](/img/structure/B12580037.png)
![3-(Dodecyloxy)-6-{[4-(tetradecyloxy)anilino]methylidene}cyclohexa-2,4-dien-1-one](/img/structure/B12580042.png)
![N-Butyl-N-{1-(2,4-dichlorophenyl)-2-[(2,6-dimethylphenyl)amino]-2-oxoethyl}-2-hydroxybenzamide](/img/structure/B12580050.png)
![4-[(6-{4-[2-(Pyridin-4-YL)ethenyl]phenoxy}hexyl)oxy]benzoic acid](/img/structure/B12580055.png)

![2-(2-{2-[4-(Dodecyloxy)phenoxy]ethoxy}ethoxy)ethane-1-thiol](/img/structure/B12580076.png)
![Oxirane, 2,2-dimethyl-3-[(3S)-3-methyl-4-pentenyl]-](/img/structure/B12580101.png)

